
2,2-Dibromopropane
Overview
Description
2,2-Dibromopropane (CAS No. 594-16-1) is a halogenated alkane with the molecular formula C₃H₆Br₂ and a molecular weight of 201.89 g/mol. It is structurally characterized by two bromine atoms attached to the central carbon of propane, resulting in a symmetrical configuration . Key physical properties include a boiling point of 113°C (lit.) and a refractive index range of 1.495–1.497 . The compound is commonly used as a reagent in organic synthesis, particularly in cyclopropanation reactions and as a building block for pharmaceuticals, such as in the production of nirmatrelvir, an antiviral drug .
Preparation Methods
Chemical Properties and Identification
Before delving into preparation methods, it's essential to understand the basic properties of 2,2-dibromopropane:
Formula: C₃H₆Br₂
Molecular weight: 201.888 g/mol
CAS Registry Number: 594-16-1
IUPAC Standard InChIKey: ARITXYXYCOZKMU-UHFFFAOYSA-N
The compound exists as a colorless liquid at room temperature and serves as an important intermediate in various chemical syntheses.
Direct Bromination Methods
Bromination of Propene
One of the primary methods for synthesizing this compound involves the bromination of propene under specific conditions. This reaction typically proceeds through an electrophilic addition mechanism where bromine adds across the carbon-carbon double bond.
The reaction can be represented as:
CH₃CH=CH₂ + Br₂ → CH₃CBr₂CH₃
- Temperature range: 15-39°C
- Reaction time: 2-24 hours
- Solvent: Dichloromethane
This method requires careful control of reaction parameters to ensure regioselectivity toward the 2,2-dibromo isomer rather than the 1,2-dibromo isomer.
Bromination with Catalyst
A more selective approach involves the use of bromination catalysts:
- Mix water and bromination catalyst in a 10-20:1 mass ratio
- Add bromine to the mixture
- After 20-40 minutes, add dichloromethane
- Allow the mixture to stand and separate into layers
- Collect the organic phase
- Drip the organic phase into a dichloromethane solution containing propylene over 100-140 minutes
- Maintain reaction temperature between 15-39°C for 2-24 hours
This catalytic method offers improved selectivity and can achieve yields of over 96% with product purity exceeding 99%.
Thermochemical Data for Preparation Reactions
The preparation of this compound involves several thermochemical considerations. The following table presents reaction enthalpy data for relevant reactions:
These thermochemical data are crucial for understanding the energetics of the preparation reactions and for optimizing reaction conditions.
Purification and Post-Synthesis Processing
After the initial synthesis, several purification steps are necessary to obtain high-purity this compound:
- Washing with water to remove water-soluble impurities
- Treatment with sodium sulfite (5-10% solution) or sodium bisulfite to remove unreacted bromine
- Neutralization with sodium carbonate (5-10% solution)
- Distillation of dichloromethane at 25-50°C
- Continuous distillation at 120-150°C to collect the product
- Drying with desiccants such as calcium chloride or vanadium pentoxide
Through this purification process, this compound with purity exceeding 99.5% and moisture content below 125 ppm can be obtained.
Alternative Synthetic Approaches
Exchange Reactions
An alternative approach involves halogen exchange reactions. For example, the reaction between 2,2-dichloropropane and a brominating agent can yield this compound:
CH₃CCl₂CH₃ + 2Br⁻ → CH₃CBr₂CH₃ + 2Cl⁻
This method is particularly useful when starting materials like 2,2-dichloropropane are more readily available than propene.
Disproportionation Reactions
Another interesting synthetic route involves disproportionation reactions, as evidenced by the thermochemical data:
2C₃H₆BrCl → C₃H₆Br₂ + C₃H₆Cl₂
This reaction has a slightly negative enthalpy change (ΔᵣH° = -1.3 kJ/mol), indicating it is thermodynamically favorable.
Optimization of Reaction Parameters
To achieve optimal yields and selectivity in the preparation of this compound, several parameters must be carefully controlled:
Temperature Control: Maintaining the reaction temperature between 15-39°C is critical. Lower temperatures may result in incomplete reactions, while higher temperatures can lead to side reactions and reduced selectivity.
Reaction Time: The optimal reaction time ranges from 2 to 24 hours, depending on other reaction conditions. Longer reaction times generally result in higher yields but may also increase the formation of byproducts.
Solvent Ratio: The mass ratio of dichloromethane to propylene is typically 50-200:1. This high dilution helps control the reaction rate and improve selectivity.
Catalyst Selection: The choice of bromination catalyst significantly affects both the reaction rate and product distribution. Catalysts that enhance regioselectivity toward the 2,2-dibromo isomer are preferred.
Industrial Scale Production Considerations
For industrial-scale production of this compound, additional factors must be considered:
Safety Measures: Bromine is highly corrosive and toxic, necessitating robust safety protocols and specialized equipment.
Environmental Impact: The process generates waste containing brominated compounds, which requires appropriate treatment before disposal.
Economic Factors: The cost of raw materials, especially bromine, significantly impacts the economic viability of the production process.
Catalyst Recovery: Implementing efficient methods for catalyst recovery and recycling can substantially reduce production costs.
Process Integration: Integrating the production of this compound with other processes that utilize byproducts can improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromopropane undergoes various chemical reactions, including:
Elimination Reactions: When treated with a strong base like sodium or potassium hydroxide, this compound undergoes dehydrohalogenation to form propene.
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions to form alcohols.
Common Reagents and Conditions:
Elimination Reactions: Sodium hydroxide or potassium hydroxide in ethanol, heated under reflux.
Substitution Reactions: Aqueous sodium hydroxide or potassium hydroxide.
Major Products Formed:
Elimination Reactions: Propene.
Substitution Reactions: 2-Bromopropanol or 2-propanol, depending on the reaction conditions.
Scientific Research Applications
Chemical Synthesis
2,2-Dibromopropane is primarily utilized as a reagent in organic synthesis . Its structure allows it to participate in various reactions, particularly in the formation of geminal dihalides.
Reactivity and Mechanisms
- Halogenation Reactions : The compound can undergo substitution reactions to form other halogenated compounds.
- Synthesis of Alcohols : It can be transformed into alcohols via hydrolysis, making it valuable in synthesizing alcohol derivatives.
Case Study: Synthesis of Geminal Dihalides
A study demonstrated the efficiency of using this compound in synthesizing geminal dihalides from alkynes through electrophilic addition reactions. The reaction conditions were optimized for yield and purity, showcasing its utility in synthetic organic chemistry .
Biomedical Research
In biomedical applications, this compound is employed as a solvent and reagent in various laboratory protocols.
Applications in Cell Biology
- Cell Culture : It is used as a solvent for cell culture media, facilitating the growth of cells for research purposes .
- Drug Development : Its reactivity makes it a candidate for developing new pharmaceuticals by acting as an intermediate in drug synthesis.
Case Study: Toxicity Assessment
Research conducted by the EPA assessed the human health risks associated with exposure to this compound. The findings indicated potential risks when used improperly in laboratory settings, emphasizing the need for safety protocols during handling .
Environmental Studies
The compound has been studied for its environmental impact and remediation potential.
Soil Remediation
Studies have explored the use of this compound in soil remediation processes where halogenated compounds are broken down by microbial activity. This application is critical for addressing contamination from industrial activities.
Case Study: Environmental Risk Assessment
An investigation by the University of Michigan examined the concentration levels of this compound in contaminated sites. The study focused on understanding its persistence and degradation pathways in soil environments .
Mechanism of Action
The mechanism of action of 2,2-dibromopropane involves its reactivity as a geminal dihalide. The presence of two bromine atoms on the same carbon atom makes it highly reactive towards nucleophiles and bases. In elimination reactions, the base abstracts a proton from the carbon adjacent to the carbon bearing the bromine atoms, leading to the formation of a double bond and the expulsion of bromide ions. In substitution reactions, nucleophiles attack the carbon bearing the bromine atoms, leading to the substitution of the bromine atoms with the nucleophile.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key differences between 2,2-dibromopropane and its structural analogs:
Compound | CAS No. | Molecular Formula | Boiling Point (°C) | Key Structural Feature |
---|---|---|---|---|
This compound | 594-16-1 | C₃H₆Br₂ | 113 | Two bromines on central carbon (C2) |
1,3-Dibromopropane | 109-64-8 | C₃H₆Br₂ | 165 | Bromines on terminal carbons (C1 and C3) |
1,2-Dibromopropane | 78-75-1 | C₃H₆Br₂ | 141 | Adjacent bromines (C1 and C2) |
1,1-Dibromo-2-methylpropane | 33693-78-6 | C₄H₈Br₂ | 145 | Branched structure with bromines on C1 |
Key Observations :
- Symmetry vs. Reactivity : The symmetrical structure of this compound reduces steric hindrance compared to branched analogs like 1,1-dibromo-2-methylpropane, enabling its use in cyclopropanation reactions .
- Boiling Point Trends : 1,3-Dibromopropane has a higher boiling point (165°C) due to stronger van der Waals forces from its linear structure, while this compound’s symmetry lowers intermolecular interactions .
Catalytic Behavior
- This compound vs. 2,2-Dichloropropane : In the synthesis of nirmatrelvir, this compound was preferred over 2,2-dichloropropane due to availability at scale. However, it caused faster cobalt catalyst degradation, requiring optimized addition rates to maintain reaction efficiency .
- 1,3-Dibromopropane in Drug Synthesis : 1,3-Dibromopropane is widely used as a linker in antimicrobial hybrids (e.g., ciprofloxacin-indole compounds) due to its flexibility and ability to bridge aromatic moieties .
Enzyme Interactions
- Dehalogenase Specificity : The enzyme DmxA wt exhibited 20-fold higher catalytic efficiency with 1,3-dibromopropane compared to 1,2-dibromoethane, highlighting the impact of bromine positioning on enzymatic activity .
Industrial and Pharmacological Relevance
- Scale-Up Challenges : this compound’s rapid catalyst degradation in kilogram-scale reactions necessitated mechanical optimizations (e.g., increased stirring rates) to maintain yield .
- Biological Activity : Compounds derived from 1,3-dibromopropane, such as ciprofloxacin-indole hybrids, show potent antimicrobial activity, whereas this compound derivatives are less explored in drug discovery .
Properties
IUPAC Name |
2,2-dibromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c1-3(2,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARITXYXYCOZKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060482 | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-16-1 | |
Record name | 2,2-Dibromopropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dibromopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dibromopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIBROMOPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH5NDU3B4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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